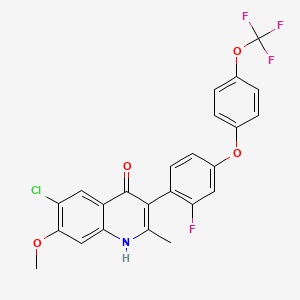
P4Q-391
Cat. No. B8610819
M. Wt: 493.8 g/mol
InChI Key: NNNAUTBFAMPSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09206131B2
Procedure details


An oven-dried Schlenk tube was flame-dried and backfilled with argon (X3). The tube was then charged with 6-chloro-4-ethoxy-3-(2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenyl)-7-methoxy-2-methylquinoline (0.3 g, 0.8 mmol), Pd(PPh3)4 (0.08 g, 10 mol %), and 2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenylboronic acid (0.375 g, 1.2 mmol). A rubber septum was then placed on the tube and 2M Na2CO3 (3 mL), DMF (15 mL), were added. The tube was then purged of air by argon for about 1 minute, while stirring and then heated at 90° C. until completion by HPLC analysis ˜3 h. After completion, reaction was boiled with 1:1 MeOH/CHCl3, and filtered over celite. The celite was then rinsed with boiling hot DMF. The filtrate was then evaporated on silica gel purified via flash chromatography (33% EtOAc in Hexane). The resulting amorphous solid (0.48 g, 52%) was then dissolved in 4.8 mL of AcOH and 4.8 mL of HBr. This solution was refluxed for 1.5 h. The reaction was poured onto ice and water. The resulting solid was filtered via filtration and recrystallized from DMF twice (0.2 g, 44%).
Name
6-chloro-4-ethoxy-3-(2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenyl)-7-methoxy-2-methylquinoline
Quantity
0.3 g
Type
reactant
Reaction Step One

Name
2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenylboronic acid
Quantity
0.375 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[N:8]=[C:7]([CH3:14])[C:6]([C:15]1[CH:20]=[CH:19][C:18]([O:21][C:22]3[CH:27]=[CH:26][C:25]([O:28][C:29]([F:32])([F:31])[F:30])=[CH:24][CH:23]=3)=[CH:17][C:16]=1[F:33])=[C:5]2[O:34]CC.FC1C=C(OC2C=CC(OC(F)(F)F)=CC=2)C=CC=1B(O)O.C([O-])([O-])=O.[Na+].[Na+].CN(C=O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CO.C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[NH:8][C:7]([CH3:14])=[C:6]([C:15]1[CH:20]=[CH:19][C:18]([O:21][C:22]3[CH:23]=[CH:24][C:25]([O:28][C:29]([F:31])([F:32])[F:30])=[CH:26][CH:27]=3)=[CH:17][C:16]=1[F:33])[C:5]2=[O:34] |f:2.3.4,7.8,^1:73,75,94,113|
|
Inputs


Step One
|
Name
|
6-chloro-4-ethoxy-3-(2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenyl)-7-methoxy-2-methylquinoline
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2C(=C(C(=NC2=CC1OC)C)C1=C(C=C(C=C1)OC1=CC=C(C=C1)OC(F)(F)F)F)OCC
|
|
Name
|
2-fluoro-4-(4-(trifluoromethoxy)phenoxy)phenylboronic acid
|
|
Quantity
|
0.375 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)OC1=CC=C(C=C1)OC(F)(F)F)B(O)O
|
|
Name
|
|
|
Quantity
|
0.08 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO.C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An oven-dried Schlenk tube was flame-dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tube was then purged of air by argon for about 1 minute
|
|
Duration
|
1 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion, reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered over celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The celite was then rinsed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was then evaporated on silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified via flash chromatography (33% EtOAc in Hexane)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting amorphous solid (0.48 g, 52%) was then dissolved in 4.8 mL of AcOH
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This solution was refluxed for 1.5 h
|
|
Duration
|
1.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction was poured onto ice and water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was filtered via filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from DMF twice (0.2 g, 44%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C2C(C(=C(NC2=CC1OC)C)C1=C(C=C(C=C1)OC1=CC=C(C=C1)OC(F)(F)F)F)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
